Methane, chlorofluoroiodo-

Description

Significance of Methane (B114726), chlorofluoroiodo- as a Prototypical Chiral System

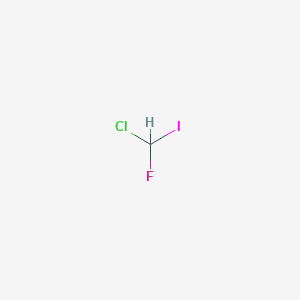

The primary significance of Methane, chlorofluoroiodo- (CHFClI) lies in its status as a prototypical chiral system. A molecule is chiral if its mirror image is non-superimposable, a property that gives rise to pairs of molecules called enantiomers. CHFClI, with its central carbon atom bonded to four different substituents, is one of the simplest examples of a molecule exhibiting this property. wikipedia.org This simplicity is crucial for both theoretical modeling and experimental investigation.

Its role as a model chiral compound is particularly pronounced in the study of parity violation (PV). rsc.orgacs.org Parity violation is a consequence of the weak nuclear force, one of the four fundamental forces of nature, and it leads to a tiny energy difference between the two enantiomers (S and R) of a chiral molecule. rsc.org While this energy difference (ΔE_PV) is exceedingly small, theoretical calculations predict that its magnitude increases with the fifth power of the atomic number (Z⁵) of the atoms involved. rsc.org The presence of a heavy iodine atom in CHFClI makes it a more promising candidate for detecting these minute energy differences compared to molecules with lighter atoms, such as bromochlorofluoromethane (B1195813) (CHBrClF). acs.orgtandfonline.com

Calculations predict that the parity-violating frequency difference in the C-F stretching vibration of CHFClI could be up to 50 mHz, a value that, while small, is potentially within reach of modern high-resolution spectroscopy techniques. rsc.org The recent synthesis and partial resolution of its enantiomers have further fueled interest in using CHFClI for a new generation of experiments aimed at the first definitive observation of parity violation in a molecular system. rsc.orgtandfonline.com

Historical Context of Chirality and Substituted Methane Derivatives in Stereochemistry

The concept of chirality is fundamental to stereochemistry, dating back to the 19th-century work of scientists like Louis Pasteur. The tetrahedral carbon atom, proposed by van't Hoff and Le Bel, provided the theoretical framework for understanding how a molecule like methane could become chiral if its four hydrogen atoms were replaced by four different groups. Simple substituted methanes have thus long been textbook examples for introducing the concept of a stereogenic center.

Historically, molecules like bromochlorofluoromethane (CHBrClF) have been used in research on chiral compounds because they are simpler to synthesize and handle. wikipedia.orgnih.gov The synthesis and resolution (separation of enantiomers) of such simple, volatile haloforms presented significant experimental challenges. For instance, separating the enantiomers of bromochlorofluoromethane proved difficult due to its tendency to hydrolyze and its lack of functional groups suitable for classical resolution methods. stackexchange.com

Methane, chlorofluoroiodo- (CHFClI) and the hypothetical bromochlorofluoroiodomethane (B14750348) (CBrClFI) are often cited as ultimate examples of simple chiral molecules. wikipedia.org While CBrClFI remains a hypothetical compound with no known synthetic route, CHFClI has been successfully synthesized. wikipedia.orgacs.org The synthesis was achieved starting from racemic chlorofluoroiodoacetic acid, which was resolved into its enantiomers. rsc.orgnih.gov Subsequent decarboxylation yielded the optically active enantiomers of CHFClI, a critical step that has enabled advanced spectroscopic studies. rsc.org The absolute configuration of the enantiomers, S-(+) and R-(-), was definitively determined using vibrational circular dichroism (VCD) spectroscopy in the gas phase. rsc.org

Overview of Interdisciplinary Research Focuses on Methane, chlorofluoroiodo-

The unique properties of Methane, chlorofluoroiodo- (CHFClI) have made it a focal point for interdisciplinary research, bridging chemistry and physics. The primary research thrust is the experimental detection of parity violation (PV) in molecules. rsc.orgnih.gov This endeavor requires a close collaboration between synthetic chemists, who prepare the enantiomerically enriched samples, and physicists, who develop the ultra-high-resolution spectroscopic techniques needed to measure the tiny energy differences. nih.gov

Spectroscopic Characterization: A significant body of research has been dedicated to the detailed spectroscopic characterization of CHFClI. Due to its small rotational constants, lack of symmetry, and the complex hyperfine structure induced by the chlorine and iodine nuclei, its rotational spectrum is extremely crowded. acs.org To overcome this, researchers have employed a combination of:

Ab initio calculations: These theoretical predictions of molecular parameters were essential to guide the experimental search for spectral lines. acs.orgnih.gov

Pulsed-molecular-beam Fourier transform microwave spectroscopy: This technique was used to measure low-frequency rotational transitions with high resolution. nih.gov

Millimeter-wave spectroscopy: This method provided accurate values for centrifugal distortion constants. nih.gov

These combined efforts have yielded a precise set of spectroscopic constants for both the CH³⁵ClFI and CH³⁷ClFI isotopologs, including rotational constants, centrifugal distortion corrections, and the complete nuclear quadrupole coupling tensors for both iodine and chlorine. nih.govrsc.org

Parity Violation Experiments: The high vapor pressure of CHFClI makes it suitable for investigation using supersonic beam spectroscopy, which is a key component of the proposed PV experiments. rsc.orgrsc.org The goal is to use an ultrastable CO₂ laser to perform ultrahigh-resolution spectroscopy on a molecular beam of CHFClI. rsc.orgrsc.org By precisely measuring the frequency of a specific vibrational transition, such as the C-F stretching mode, for both the S and R enantiomers, scientists hope to observe the predicted frequency shift caused by parity violation. rsc.org The success of these projects would not only provide the first clear observation of this fundamental phenomenon in a molecule but also offer new insights into the electroweak interaction and the nature of molecular chirality. nih.gov

Data Tables

Table 1: Computed Molecular Properties of Methane, chlorofluoroiodo- (CHFClI)

| Property | Value | Source |

| Molecular Formula | CHClFI | nih.gov |

| Molecular Weight | 194.37 g/mol | nih.gov |

| Exact Mass | 193.87955 Da | nih.gov |

| CAS Number | 1512-28-3 | nih.gov |

Table 2: Experimental and Calculated Rotational Constants for the Ground Vibrational State of CH³⁵ClFI

| Constant | Experimental Value (MHz) | Calculated Value (MP2/SDB-VTZ) (MHz) |

| A | 3390.69727 (36) | 3388.9 |

| B | 1344.40938 (14) | 1345.5 |

| C | 1024.18439 (14) | 1025.0 |

| Source: Physical Chemistry Chemical Physics, 2005. rsc.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1512-28-3 |

|---|---|

Molecular Formula |

CHClFI |

Molecular Weight |

194.37 g/mol |

IUPAC Name |

chloro-fluoro-iodomethane |

InChI |

InChI=1S/CHClFI/c2-1(3)4/h1H |

InChI Key |

HLSRAOHMHGINPN-UHFFFAOYSA-N |

SMILES |

C(F)(Cl)I |

Canonical SMILES |

C(F)(Cl)I |

Synonyms |

chlorofluoroiodomethane |

Origin of Product |

United States |

Stereochemical Principles and Investigations of Methane, Chlorofluoroiodo

Theoretical Frameworks of Molecular Chirality in Substituted Methanes

Substituted methanes, where the four hydrogen atoms of methane (B114726) are replaced by different substituents, are classic examples of chiral molecules. wikipedia.org Chirality arises from the asymmetry of the molecule, specifically the absence of an improper axis of rotation (including a plane of symmetry and a center of inversion). In the case of a methane derivative with four different substituents (a stereocenter), the molecule and its mirror image are non-superimposable, resulting in a pair of enantiomers. wikipedia.org

Methane, chlorofluoroiodo- (CHFClI) is a prime example of such a chiral molecule. wikipedia.org The central carbon atom is bonded to four different halogen atoms (hydrogen, chlorine, fluorine, and iodine), creating a stereocenter. This arrangement leads to the existence of two distinct, non-superimposable mirror-image isomers. The study of such simple chiral molecules is crucial for understanding the fundamental principles of stereoisomerism and has implications for more complex systems.

The theoretical basis for the chirality of substituted methanes was a foundational concept in the development of stereochemistry. rsc.org The tetrahedral geometry of the carbon atom is key to this phenomenon. If the molecule were planar, it would possess a plane of symmetry, rendering it achiral. rsc.org The three-dimensional tetrahedral arrangement allows for the existence of non-superimposable mirror images when all four substituents are different.

Enantiomeric Forms and Absolute Configurational Assignment

The two enantiomers of Methane, chlorofluoroiodo- are designated based on their absolute configuration, which describes the specific three-dimensional arrangement of the substituents around the chiral center.

R- and S-Nomenclature Principles as Applied to Methane, chlorofluoroiodo-

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). The substituents on the chiral carbon are ranked based on their atomic number. For Methane, chlorofluoroiodo-, the priority of the substituents is:

Iodine (I)

Chlorine (Cl)

Fluorine (F)

Hydrogen (H)

To assign the configuration, the molecule is oriented so that the lowest priority substituent (hydrogen) is pointing away from the viewer. The direction from the highest priority substituent (I) to the second highest (Cl) to the third highest (F) is then determined. If this direction is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S. Experimental studies have successfully determined the absolute configuration of the enantiomers of chlorofluoroiodomethane, assigning the (+)-enantiomer as S and the (-)-enantiomer as R. nih.govrsc.org

Spectroscopic Methodologies for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule requires specialized techniques that are sensitive to the three-dimensional arrangement of atoms.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in the solution or gas phase. nih.govrsc.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during a vibrational transition. nih.gov Enantiomers will produce VCD spectra that are equal in magnitude but opposite in sign, making it an ideal method for distinguishing between them and assigning their absolute configuration when compared with theoretical predictions. The absolute configuration of Methane, chlorofluoroiodo- was definitively determined using VCD in the gas phase. nih.govrsc.org

The interpretation of experimental VCD spectra and the definitive assignment of absolute configuration rely heavily on computational methods. tandfonline.com Ab initio calculations are employed to predict the molecular parameters and to simulate the theoretical VCD spectrum for a given enantiomer (e.g., the R or S configuration). tandfonline.comnih.gov These calculations, often using methods like Density Functional Theory (DFT), can accurately predict the signs and relative intensities of the VCD bands. tandfonline.com By comparing the calculated spectrum with the experimental spectrum, the absolute configuration of the enantiomer under investigation can be unambiguously assigned. For Methane, chlorofluoroiodo-, ab initio calculations were crucial in predicting its molecular parameters and were found to be in good agreement with experimental values, supporting the spectroscopic analysis. nih.gov

Chiral Recognition Mechanisms and Intermolecular Interactions in Methane, chlorofluoroiodo- Systems

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral molecule. This principle is fundamental to many biological processes and is utilized in enantioselective synthesis and separation. In the case of Methane, chlorofluoroiodo-, chiral recognition has been demonstrated through the use of chiral host molecules.

Partially resolved enantiomers of Methane, chlorofluoroiodo- have been analyzed using chiral hosts known as cryptophanes. nih.govrsc.org Cryptophanes are cage-like molecules with a chiral cavity that can encapsulate smaller guest molecules. The different spatial arrangement of the two enantiomers of Methane, chlorofluoroiodo- leads to distinct intermolecular interactions with the chiral interior of the cryptophane host. These differential interactions can be observed using spectroscopic techniques, allowing for the analysis of the enantiomeric excess of a sample.

Quantum Chemical Models of Chiral Discrimination Energies

Quantum chemical calculations are indispensable tools for understanding and quantifying the subtle energy differences between enantiomers, a phenomenon known as chiral discrimination. For a molecule like chlorofluoroiodomethane, these models are particularly crucial for predicting the parity-violating energy difference (PVED) between its (R) and (S) enantiomers. This energy difference arises from the weak nuclear force, one of the fundamental forces of nature, which introduces a tiny, handedness-dependent component to the molecular energy. arxiv.orgrsc.org

Theoretical models predict that while this energy difference is exceedingly small, it may be more pronounced in chlorofluoroiodomethane compared to other small molecules due to the presence of the heavy iodine atom. acs.org The PVED leads to one enantiomer being slightly more stable than the other. rsc.org Various quantum chemical methods are employed to calculate these effects, providing theoretical guidance for extremely high-precision spectroscopic experiments aimed at the first direct observation of this phenomenon. arxiv.org The primary goal of these computational studies is to identify specific vibrational transitions where the frequency difference between the enantiomers might be maximized, thereby improving the chances of experimental detection. acs.org

Table 1: Theoretical Methods in the Study of Chiral Discrimination

| Theoretical Method | Application in Chiral Discrimination Studies | Reference |

|---|---|---|

| Ab initio Calculations | Used to predict parity violation (PV) shifts and determine precise equilibrium molecular structures. | acs.orgacs.org |

| Density Functional Theory (DFT) | Employed for geometry optimization and calculating normal modes and frequencies to identify candidate transitions for PV measurements. | acs.org |

| Coupled Cluster (CC) Theory | A high-accuracy method used for investigating H-bonded diastereomeric complexes to facilitate chiral discrimination. | nih.gov |

Influence of Intermolecular Forces on Chiral Stability and Evolution

The stability and temporal evolution of a chiral molecule are not solely determined by its intrinsic properties but are also significantly influenced by its environment and interactions with other molecules. Intermolecular forces play a critical role in the stabilization of chiral states. researchgate.net In theory, for an isolated chiral molecule, the true energy eigenstates are achiral. However, interactions within a condensed phase or a molecular gas can lead to the stabilization of one of the localized chiral states (left- or right-handed). researchgate.net

This stabilization can be understood as a quantum phase transition where the ground state of the molecular system changes from achiral to chiral as intermolecular interactions increase. researchgate.net The parity-violating energy difference (ΔpvE), though minuscule, introduces a fundamental asymmetry. This means that even in the absence of other chiral influences, the potential energy surface is not perfectly symmetric, with one enantiomer residing in a slightly deeper potential well than the other. rsc.org This intrinsic energy bias, combined with intermolecular forces, could theoretically influence the dynamic evolution of a system of chiral molecules over time, a concept of great interest in theories on the origin of biomolecular homochirality. rsc.org While chlorofluoroiodomethane itself is noted to have stability challenges for certain long-duration measurements, its study provides a foundational model for these complex dynamics. acs.org

Molecular Recognition Studies Utilizing Chiral Hosts (e.g., Cryptophanes)

Molecular recognition provides a powerful experimental method for the differentiation and analysis of enantiomers. This technique utilizes a "host" molecule with a specific three-dimensional cavity to selectively bind a "guest" molecule. When an enantiopure chiral host is used, it interacts differently with the two enantiomers of a chiral guest, leading to the formation of two distinct diastereomeric complexes. researchgate.net

Cryptophanes, a class of cage-like organic compounds, are excellent chiral hosts for small molecules like chlorofluoroiodomethane due to their well-defined, hydrophobic internal cavities. researchgate.netwikipedia.org The encapsulation of the (R) and (S) enantiomers of chlorofluoroiodomethane by an enantiopure cryptophane results in diastereomeric host-guest complexes. These complexes have different formation constants and can be distinguished using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netrsc.org The differing chemical environments within the diastereomeric complexes lead to unique signals in the ¹H or ¹⁹F NMR spectra, allowing for the quantification of the enantiomeric excess of a given sample of chlorofluoroiodomethane. researchgate.netrsc.org

Table 2: Example of a Molecular Recognition System for Chlorofluoroiodomethane

| Component | Description | Role in Study | Reference |

|---|---|---|---|

| (±)-CHFClI | The guest molecule, a racemic or enantioenriched mixture of chlorofluoroiodomethane. | The analyte whose enantiomers are to be distinguished and quantified. | researchgate.net |

| (P)-Cryptophane-E-(SCH₃)₆ | An enantiopure chiral host molecule with a defined cavity. | The chiral selector that forms diastereomeric complexes with the guest enantiomers. | researchgate.net |

| 1,1,2,2-tetrachloroethane | The solvent for the complexation study. | Provides the medium for the host-guest interaction. It is selected because it is too large to enter the cryptophane cavity itself. | researchgate.net |

Advanced Quantum Chemical and Computational Studies of Methane, Chlorofluoroiodo

Electronic Structure and Molecular Parameter Calculations

The determination of the electronic structure and molecular parameters of chlorofluoroiodomethane has been approached through various sophisticated computational methods. These theoretical investigations are crucial for interpreting experimental data and providing a deeper understanding of the molecule's properties.

Ab Initio Methods for Molecular Characterization

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been instrumental in characterizing chlorofluoroiodomethane. These methods have been employed to predict molecular parameters, which is particularly important for guiding high-resolution spectroscopic experiments. For instance, extensive ab initio calculations were performed to predict the molecular parameters of CHFClI, which was essential for the subsequent analysis of its crowded rotational spectrum. nih.gov The results from these calculations, including the predicted equilibrium molecular structure, have shown good agreement with experimental findings. nih.gov

These theoretical approaches are also vital in the study of chiroptical properties. The accuracy of assigning the absolute configuration of molecules through ab initio calculations of optical rotation has been significantly improved by incorporating calculations of electronic circular dichroism (ECD). nih.gov

Density Functional Theory (DFT) Applications for Geometry and Vibrational Modes

Density Functional Theory (DFT) has emerged as a widely used and powerful tool for studying the properties of molecules like chlorofluoroiodomethane. nih.gov DFT methods are employed to optimize molecular geometries and to calculate vibrational normal modes and their corresponding frequencies. arxiv.org The computational procedure often involves geometry optimization at the DFT level, followed by a harmonic frequency analysis to determine the normal modes. arxiv.org

Specifically, the B3LYP hybrid functional, in conjunction with various basis sets such as 3-21G**, MidiX, and DGDZVP, has been utilized for calculations on (+)-chlorofluoroiodomethane. nih.gov These DFT calculations are not only crucial for understanding the ground-state properties but also for investigating more complex phenomena. For example, time-dependent DFT (TDDFT) is used to compute specific optical rotations, aiding in the determination of absolute configurations of chiral molecules. nih.gov

The following table summarizes the calculated equilibrium structure of chlorofluoroiodomethane based on computational studies.

| Parameter | Value |

| Bond Lengths (Å) | |

| r(C-H) | 1.085 |

| r(C-F) | 1.373 |

| r(C-Cl) | 1.765 |

| r(C-I) | 2.155 |

| Bond Angles (degrees) | |

| ∠(H-C-F) | 108.7 |

| ∠(H-C-Cl) | 107.5 |

| ∠(H-C-I) | 106.3 |

| ∠(F-C-Cl) | 109.8 |

| ∠(F-C-I) | 110.1 |

| ∠(Cl-C-I) | 114.2 |

This data represents a typical equilibrium structure derived from theoretical calculations.

Relativistic Quantum Chemical Approaches for Heavy Atom Effects

The presence of the heavy iodine atom in chlorofluoroiodomethane necessitates the use of relativistic quantum chemical methods to accurately describe its electronic structure and properties. Relativistic effects become significant for heavy elements and can have a profound impact on molecular properties.

Two-component and four-component relativistic methods are employed to account for these effects. arxiv.orgtandfonline.com For instance, a two-component zeroth-order regular approximation (ZORA) approach, combined with DFT, has been used to compute parity violation-induced vibrational frequency splittings. tandfonline.com These calculations are crucial for identifying molecules that could be candidates for the experimental detection of molecular parity violation. tandfonline.comrsc.orgacs.org

Relativistic DFT calculations are performed along the normal modes to obtain the parity-violating potential, which is essential for predicting the magnitude of these subtle effects. acs.org The inclusion of relativistic corrections is a key aspect of modern electronic structure theory. rsc.org

Detailed Vibrational and Rotational Analysis from Theoretical Models

Theoretical models provide a powerful means to analyze the vibrational and rotational spectra of molecules in great detail, offering insights that can be difficult to obtain from experiments alone.

Harmonic and Anharmonic Frequency Computations

Computational methods are used to calculate both harmonic and anharmonic vibrational frequencies. Harmonic frequency analysis, often performed at the DFT level, provides a good starting point for understanding the vibrational modes of a molecule. arxiv.org However, for a more accurate comparison with experimental data, anharmonic contributions must be considered. acs.org

Vibrational self-consistent field (VSCF) and vibrational configuration interaction (VCI) calculations are advanced methods used to compute anharmonic frequencies. tandfonline.com Studies have shown that using normal coordinates from a lower level of theory to construct a high-level potential energy surface can still yield very accurate vibrational frequencies, significantly reducing computational cost. tandfonline.com These theoretical predictions are vital for interpreting experimental infrared spectra.

The table below presents a selection of calculated harmonic vibrational frequencies for chlorofluoroiodomethane.

| Mode | Assignment | Frequency (cm⁻¹) |

| ν₁ | C-H stretch | 3050 |

| ν₂ | C-F stretch | 1080 |

| ν₃ | CH bend | 1300 |

| ν₄ | C-Cl stretch | 750 |

| ν₅ | CH rock | 1150 |

| ν₆ | C-I stretch | 550 |

| ν₇ | CFCl bend | 400 |

| ν₈ | FCI bend | 300 |

| ν₉ | ClCI bend | 200 |

Note: These are representative values from theoretical calculations and the exact frequencies can vary depending on the computational method and basis set used.

Prediction of Rotational Constants and Centrifugal Distortion Parameters

Theoretical calculations are indispensable for predicting rotational constants and centrifugal distortion parameters, which are fundamental for the analysis of rotational spectra. For a molecule like chlorofluoroiodomethane with a very dense rotational spectrum, accurate theoretical predictions are a prerequisite for assigning the observed transitions. nih.gov

Ab initio calculations have been successfully used to predict these parameters for both CH³⁵ClFI and CH³⁷ClFI isotopologues. nih.gov The calculated rotational constants and centrifugal distortion constants have been found to be in good agreement with the values determined from Fourier transform microwave and millimeter-wave spectroscopies, allowing for the reproduction of observed transitions within experimental accuracy. nih.gov

Quadrupole Coupling Tensors for Halogen Nuclei

The investigation of the rotational spectrum of chlorofluoroiodomethane (CHClFI) through high-resolution experimental techniques has enabled the precise determination of its molecular parameters. nih.gov These experimental methods, including pulsed-molecular-beam Fourier transform spectrometry and millimeter-wave spectroscopy, have yielded accurate rotational constants, centrifugal distortion corrections, and the complete quadrupole coupling tensors for the iodine and chlorine nuclei. nih.gov The analysis was performed for two isotopologs, CH³⁵ClFI and CH³⁷ClFI, providing a detailed insight into the electronic environment of these halogen atoms within the molecule. nih.gov

The nuclear quadrupole coupling constants are derived from the hyperfine splitting of rotational transitions caused by the interaction of the nuclear quadrupole moment of the halogen nuclei (I, ³⁵Cl, and ³⁷Cl) with the electric field gradient at the nucleus. capes.gov.br These tensors provide valuable information about the asymmetry of the electron charge distribution around the respective nucleus.

The experimental results for the quadrupole coupling tensors for the iodine and chlorine nuclei in chlorofluoroiodomethane are presented below. These parameters reproduce the observed rotational transitions with high fidelity, and they are in good agreement with supplementary ab initio calculations. nih.gov

Table 1: Experimental Quadrupole Coupling Tensors for Halogen Nuclei in Chlorofluoroiodomethane Isotopologs Data sourced from high-resolution microwave spectroscopy studies. nih.gov

| Isotopolog | Nucleus | Tensor Component | Value (MHz) |

| CH³⁵ClFI | Iodine (¹²⁷I) | χaa | -1565.341(16) |

| χbb | 486.230(24) | ||

| χcc | 1079.111(24) | ||

| χab | -1045.2(4) | ||

| Chlorine (³⁵Cl) | χaa | -36.196(32) | |

| χbb | -1.131(50) | ||

| χcc | 37.327(50) | ||

| χab | -51.8(8) | ||

| CH³⁷ClFI | Iodine (¹²⁷I) | χaa | -1565.558(24) |

| χbb | 486.32(4) | ||

| χcc | 1079.24(4) | ||

| χab | -1044.4(6) | ||

| Chlorine (³⁷Cl) | χaa | -28.53(4) | |

| χbb | -0.79(7) | ||

| χcc | 29.32(7) | ||

| χab | -41.3(12) |

Computational Simulations of Chiral Phenomena and Collective Behavior

Computational methods, particularly Monte Carlo simulations, have been employed to investigate the behavior of chiral molecules in fluid phases. researchgate.net These simulations provide a molecular-level understanding of interactions that can lead to collective chiral phenomena. For chlorofluoroiodomethane, Monte Carlo simulations have been used to explore the possibility of a pressure-induced transition from a racemic fluid (an equal mixture of left- and right-handed enantiomers) to a scalemic fluid (a mixture with an excess of one enantiomer). researchgate.net

The theoretical work by Kenney and Deiters, which proposed that high pressure could induce such a racemic-to-scalemic transition in dense fluids, was illustrated using Monte Carlo simulations on chlorofluoroiodomethane. researchgate.net The simulations modeled the volumetric properties and free energies of the pure enantiomers and their mixtures in the fluid phase. researchgate.net While the models showed nearly ideal solution behavior with minimal chiral discrimination at standard pressures, the simulations indicated that applying extremely high pressure (on the order of >10⁵ bar) could make a transition to a state with unequal populations of enantiomers thermodynamically possible. researchgate.net These results suggest that under immense pressure, packing effects alone could be sufficient to favor homochiral interactions over heterochiral ones, leading to a spontaneous breaking of mirror symmetry in the fluid phase. researchgate.net However, experimental verification of this pressure-induced transition for chlorofluoroiodomethane has not yet been achieved. researchgate.net

The spontaneous breaking of mirror symmetry in a liquid, where a system of chiral molecules transitions from a racemic state to a chirally ordered one, is a phenomenon of significant interest. Theoretical models suggest that this can occur in fluid systems where interactions between molecules of the same handedness (homochiral) are energetically preferred over interactions between molecules of opposite handedness (heterochiral). researchgate.net

When homochiral interactions are favored, a dynamic network structure can emerge, leading to chirality synchronization, especially if the energy barrier for a molecule to convert between its enantiomeric forms (enantiomerization) is low. researchgate.net This process can result in local mirror symmetry breaking, where small, transient domains of homochiral molecules form, a state known as a conglomerate. researchgate.net

For total mirror symmetry breaking to occur, leading to a bulk liquid with a net chirality (a scalemic or homochiral state), certain conditions are required. This may involve specific phase transition kinetics or the influence of minor external chiral fields. researchgate.net The theoretical reasoning for such transitions in dense fluids, as applied to molecules like chlorofluoroiodomethane, posits that sufficient pressure can alter the thermodynamics to favor a state with an enantiomeric excess. researchgate.net These mirror-symmetry-broken liquids are considered thermodynamically stable states and are subjects of research for their potential implications in the origins of biological homochirality. researchgate.net

High Resolution Spectroscopic Probes and Analytical Techniques for Methane, Chlorofluoroiodo

Rotational Spectroscopy of Methane (B114726), chlorofluoroiodo-

The rotational spectrum of Methane, chlorofluoroiodo- is notably complex and dense. nih.gov Its analysis has been made possible through a combination of sophisticated spectroscopic techniques and high-level ab initio calculations, which are essential for predicting molecular parameters and guiding experimental measurements. nih.govarxiv.org

The investigation of the rotational spectrum of Methane, chlorofluoroiodo- has employed pulsed-molecular-beam Fourier transform microwave (FTMW) spectroscopy. nih.govarxiv.org This technique is particularly well-suited for measuring low J transitions, where J is the rotational quantum number. arxiv.org In this method, a supersonic molecular beam is used, which cools the molecules to very low rotational and vibrational temperatures. rsc.org This cooling simplifies the otherwise crowded spectrum by reducing the number of populated rotational states and minimizing Doppler broadening. arxiv.org The use of a pulsed beam in conjunction with a Fourier transform spectrometer allows for high-resolution measurements, providing the precision necessary to determine the molecule's rotational constants and hyperfine structure. nih.gov

To complement the data from microwave spectroscopy, millimeter-wave (MMW) spectroscopy has been utilized to measure the spectrum of Methane, chlorofluoroiodo- at higher frequencies. nih.govrsc.org This approach is critical for accurately determining the centrifugal distortion constants, which account for the slight changes in the molecule's geometry as it rotates at higher speeds. nih.govarxiv.org The analysis of the MMW spectrum, which covers a broader range of rotational transitions, provides a more complete and precise set of molecular parameters. nih.gov The combination of both FTMW and MMW spectroscopy ensures that the determined constants can reproduce the observed transitions within experimental accuracy. nih.gov

The high-resolution data obtained from the combined application of FTMW and MMW spectroscopy have enabled the precise experimental determination of key spectroscopic constants for two isotopologues of Methane, chlorofluoroiodo-: CH³⁵ClFI and CH³⁷ClFI. nih.gov These constants are essential for a complete understanding of the molecule's rotational dynamics. The determined parameters include rotational constants, centrifugal distortion constants, and the complete nuclear quadrupole coupling tensors for both the iodine and chlorine nuclei. nih.gov The analysis also yielded the contribution of the iodine nucleus to the spin-rotation interaction. nih.gov These experimentally derived molecular parameters are in good agreement with values predicted by ab initio calculations. nih.gov

| Parameter | CH³⁵ClFI | CH³⁷ClFI | Unit |

|---|---|---|---|

| A (Rotational Constant) | 6278.6513(13) | 6277.9238(16) | MHz |

| B (Rotational Constant) | 1474.13032(23) | 1430.70773(23) | MHz |

| C (Rotational Constant) | 1224.45330(21) | 1188.74902(22) | MHz |

| ΔJ (Centrifugal Distortion) | 0.1982(16) | 0.1834(17) | kHz |

| ΔJK (Centrifugal Distortion) | -0.584(11) | -0.540(12) | kHz |

| χaa (I) (Quadrupole Coupling) | -1049.954(13) | -1049.771(15) | MHz |

| χbb (I) (Quadrupole Coupling) | 503.791(16) | 503.689(19) | MHz |

| χcc (I) (Quadrupole Coupling) | 546.163(16) | 546.082(19) | MHz |

| χaa (Cl) (Quadrupole Coupling) | -58.423(22) | -46.059(25) | MHz |

| χbb (Cl) (Quadrupole Coupling) | 29.565(28) | 23.298(33) | MHz |

| χcc (Cl) (Quadrupole Coupling) | 28.858(28) | 22.761(33) | MHz |

Vibrational Spectroscopy of Methane, chlorofluoroiodo- Enantiomers

Vibrational spectroscopy provides complementary information to rotational studies, focusing on the energies of molecular vibrations. For chiral molecules like Methane, chlorofluoroiodo-, these techniques can be used to distinguish between enantiomers and are central to the search for molecular parity violation. rsc.orgnih.gov

Infrared (IR) spectroscopy, which measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state, is a fundamental tool for characterizing Methane, chlorofluoroiodo-. wikipedia.org The vibrational spectrum reveals characteristic frequencies corresponding to the stretching and bending modes of the molecule's chemical bonds. nist.gov For chiral molecules, vibrational circular dichroism (VCD), a technique that measures the differential absorption of left and right circularly polarized light, is particularly powerful. VCD has been successfully used to ascertain the absolute S-(+) and R-(-) configurations of Methane, chlorofluoroiodo- enantiomers in the gas phase. rsc.org

Rovibrational analysis, the detailed study of the rotational structure within a vibrational band, has also been performed. researchgate.netresearcher.life This analysis provides spectroscopic constants for the excited vibrational states, which is crucial for selecting appropriate transitions for further high-precision experiments. rsc.orgresearchgate.net

| Mode | Symmetry | Frequency (cm⁻¹) | Description |

|---|---|---|---|

| ν₁ | A' | 3010 | C-H stretch |

| ν₂ | A' | 1301 | C-H bend |

| ν₃ | A' | 1180 | C-H bend |

| ν₄ | A' | 1053 | C-F stretch |

| ν₅ | A' | 764 | C-Cl stretch |

| ν₆ | A' | 587 | C-I stretch |

| ν₇ | A'' | 418 | F-C-Cl bend |

| ν₈ | A'' | 274 | F-C-I bend |

| ν₉ | A'' | 197 | Cl-C-I bend |

Methane, chlorofluoroiodo- is considered a promising candidate for the first experimental observation of parity violation (PV) in a chiral molecule. rsc.orgnih.gov Detecting the tiny energy difference between enantiomers caused by the weak nuclear force requires spectroscopic techniques with extremely high resolution and sensitivity. arxiv.org

Ultra-high resolution laser spectroscopy, often employing ultrastable CO₂ lasers, is favored for this purpose due to several intrinsic properties of the molecule. rsc.org Advanced experimental setups have been proposed, such as those based on the powerful method of Doppler-free two-photon Ramsey fringes in a supersonic molecular beam. arxiv.org This technique allows for exceptionally narrow spectral linewidths, which is a prerequisite for resolving the minute frequency shifts expected from PV effects. arxiv.org Quantum cascade laser (QCL) frequency combs are another emerging tool, offering the ability to perform high-resolution spectroscopy in the mid-infrared range with high speed and precision. lib4ri.ch These sophisticated laser spectroscopy methods are at the forefront of efforts to measure the subtle differences between the vibrational spectra of Methane, chlorofluoroiodo- enantiomers, which would provide a direct observation of parity non-conservation at the molecular level. nih.govrsc.org

Supersonic Beam Spectroscopy for Gas-Phase Studies

Supersonic beam spectroscopy is a powerful technique for investigating the properties of gas-phase molecules, and it has been particularly valuable in the study of chlorofluoroiodomethane (CHClFI). rsc.org The method is well-suited for this compound due to its high vapor pressure. rsc.org In a supersonic expansion, a gas is expanded from a high-pressure region into a vacuum, leading to significant cooling of the molecules' internal degrees of freedom (rotational and vibrational) and a narrowing of their velocity distribution. stanford.edu This process produces a high density of internally cooled molecules with well-defined kinetic energies, which is essential for high-resolution spectroscopy. stanford.edu

The rotational spectrum of chlorofluoroiodomethane is known to be extremely crowded. nih.gov To overcome this complexity, researchers have employed pulsed-molecular-beam Fourier transform microwave (FTMW) spectrometers to measure the low J rotational transitions. nih.gov This high-resolution technique, combined with millimeter-wave spectroscopy, has enabled the accurate determination of key molecular parameters. nih.gov

The primary application of this technique for CHClFI has been in the context of searching for parity violation (PV) effects. rsc.orgnih.gov Scientists have proposed experimental setups that utilize Doppler-free two-photon Ramsey fringes within a supersonic molecular beam to achieve the high precision needed to observe these subtle effects. nih.govarxiv.org The cooling provided by the supersonic beam minimizes Doppler broadening, a major obstacle in high-resolution measurements, thereby enhancing the potential to detect the tiny energy differences between the two enantiomers of a chiral molecule like CHClFI. arxiv.org

The precise data obtained from these gas-phase studies are critical for building an accurate understanding of the molecule's structure and dynamics. Because of the high resolution afforded by these experimental techniques, detailed molecular parameters have been determined for the two main chlorine isotopologs. nih.gov

Table 1: Selected Molecular Parameters of Chlorofluoroiodomethane Isotopologs Determined by Supersonic Beam and Millimeter-Wave Spectroscopy nih.gov

| Parameter | CH³⁵ClFI | CH³⁷ClFI | Unit |

| Rotational Constants | |||

| A | 4836.93 | 4836.43 | MHz |

| B | 1085.49 | 1056.40 | MHz |

| C | 920.67 | 898.81 | MHz |

| Centrifugal Distortion | |||

| ΔJ | 0.088 | 0.082 | kHz |

| ΔJK | 0.519 | 0.479 | kHz |

Emerging Spectroscopic Methods for Chiral Analysis (excluding basic characterization)

Recent advancements in spectroscopy are opening new avenues for the sensitive and specific analysis of chiral molecules like chlorofluoroiodomethane. These emerging methods move beyond basic characterization to directly probe and differentiate between enantiomers in the gas phase, a crucial step for fundamental physics studies, such as the search for parity violation.

Enantiomer-Specific Microwave Spectroscopy

A promising technique for the direct differentiation of enantiomers in the gas phase is enantiomer-specific microwave spectroscopy. nih.gov One such method involves nonlinear, resonant, phase-sensitive microwave spectroscopy. nih.govharvard.edu This approach uses a sequence of resonant microwave pulses in the presence of a non-resonant electric field to create a coherent superposition of three rotational states. researchgate.net The key to the technique's chiral sensitivity lies in the interaction between the molecular electric dipole moment components (μa, μb, and μc) and the applied fields. harvard.edu

The chirality of a molecule is determined by the sign of the product of its three dipole moment components (μaμbμc), which is independent of the choice of the molecular axis system. harvard.edu For one enantiomer, this product will be positive, while for its mirror image, it will be negative. This difference in sign leads to a phase shift in the microwave radiation emitted by the molecules, allowing for the direct and unambiguous identification of each enantiomer. nih.govharvard.edu

The successful application of this technique requires precise knowledge of the molecule's rotational constants (A, B, and C) and the magnitudes of its dipole moment components. harvard.edu For chlorofluoroiodomethane, the rotational constants for the main isotopologs have been accurately determined through Fourier transform microwave spectroscopy. nih.gov This foundational data makes CHClFI a candidate for future chiral analysis using these advanced microwave methods. The determination of its electric dipole moment components is the next essential step for the implementation of such experiments.

Table 2: Nuclear Quadrupole Coupling Constants for Chlorofluoroiodomethane (CHClFI) nih.gov

| Parameter | Nucleus | CH³⁵ClFI | CH³⁷ClFI | Unit |

| Quadrupole Coupling | ||||

| χaa | Iodine | -1546.51 | -1546.61 | MHz |

| χbb - χcc | Iodine | -502.63 | -502.81 | MHz |

| χaa | Chlorine | -38.21 | -30.13 | MHz |

| χbb - χcc | Chlorine | -37.81 | -29.80 | MHz |

Potential Applications in High-Resolution NMR

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy represents another frontier for the detection of chirality-dependent effects, although it faces significant challenges. Theoretically, the weak nuclear force should lead to a parity-violating energy difference between enantiomers, which could manifest as a minute difference in NMR chemical shifts. acs.orgethz.ch However, these effects are predicted to be extremely small, often in the millihertz range or less, which is typically far below the detection limit of conventional NMR experiments. acs.org

A major obstacle for studying molecules like chlorofluoroiodomethane with NMR is line broadening caused by nuclear quadrupole coupling. acs.org Both the iodine and chlorine nuclei in CHClFI possess nuclear spins greater than 1/2 and therefore have electric quadrupole moments. nih.gov The interaction of these moments with local electric field gradients causes significant line broadening, which can obscure the tiny, parity-violating effects being sought. acs.org The precise nuclear quadrupole coupling constants for both iodine and chlorine in CHClFI have been determined through microwave spectroscopy, providing essential data for any attempt to model or mitigate these broadening effects. nih.gov

Despite these challenges, emerging concepts could pave the way for future applications. One such area is the theory of chirality-induced spin selectivity (CISS), which suggests that electron transport through a chiral molecule is spin-dependent. nih.gov This could lead to enantiospecific effects in nuclear spin-spin couplings (J-couplings), potentially offering a new mechanism for chiral discrimination via NMR. nih.gov Furthermore, the development of ¹⁹F NMR-based techniques for simultaneous chiral analysis offers a powerful tool for complex mixtures, and its principles could potentially be adapted for fundamental studies. chemrxiv.org While direct observation remains a formidable experimental goal, the detailed characterization of CHClFI's molecular properties is a critical prerequisite for the design of novel, high-resolution NMR experiments aimed at detecting these fundamental symmetry violations. nih.govarxiv.org

Parity Violation in Methane, Chlorofluoroiodo and Its Significance in Fundamental Physics and Chemistry

Theoretical Underpinnings of Molecular Parity Violation

The mirror-image isomers of a chiral molecule, known as enantiomers, would be energetically identical if not for the influence of the weak nuclear force. rsc.org This fundamental interaction, one of the four known forces of nature, uniquely violates parity symmetry, meaning it distinguishes between a process and its mirror image. dntb.gov.uainnovations-report.com

The Standard Model of particle physics unifies the electromagnetic and weak forces into the electroweak interaction. A key component of this interaction is the exchange of the neutral Z⁰ boson between electrons and the atomic nucleus. arxiv.orgarxiv.org This interaction introduces a tiny parity-violating potential into the molecular Hamiltonian. In achiral molecules, the effects of this potential average to zero. However, in chiral molecules, which lack a center of inversion or a plane of reflection, this potential leads to a non-zero energy difference between the two enantiomers (R and S). aps.orgarxiv.org This energy difference, though minuscule, is a direct consequence of the fundamental asymmetry of the weak force. free.frnih.gov

The magnitude of the parity-violating effect is predicted to scale with a high power of the atomic number (Z) of the nuclei within the molecule, approximately as Z⁵. aps.org This makes molecules containing heavy atoms, such as iodine in chlorofluoroiodomethane, prime candidates for observing these effects. aps.orgrsc.org

The electroweak interaction results in a Parity-Violating Energy Difference (PVE) between the ground states of the two enantiomers. rsc.orgnih.gov This energy difference is exceedingly small, typically on the order of 10⁻¹¹ to 10⁻¹⁰ J/mol. rsc.orgnih.gov Detecting such a small energy difference directly is currently beyond experimental capabilities.

A more experimentally accessible approach is to measure the Parity-Violating Vibrational Frequency Shifts (PVS) between the corresponding vibrational modes of the two enantiomers. rsc.org The PVE causes a slight difference in the potential energy surfaces of the enantiomers, which in turn leads to a minute difference in their vibrational transition frequencies. acs.org While still incredibly small, these frequency shifts are considered to be within the reach of modern high-resolution spectroscopy techniques. anr.fr For chlorofluoroiodomethane, theoretical calculations predict PVS in the C-F stretching mode to be on the order of tens of millihertz. rsc.org

Table 1: Predicted Parity-Violating Effects in Halogenated Methanes

| Molecule | Vibrational Mode | Predicted PVS (mHz) | Relative PVS (Δν/ν) |

|---|---|---|---|

| CHBrClF | C-F Stretch | ~ a few | ~ 10⁻¹³ |

| CHFClI | C-F Stretch | up to 50 | ~ 10⁻¹⁴ |

| CHFBrI | C-F Stretch | up to 50 | ~ 10⁻¹⁴ |

| CHAtFI | C-F Stretch | Significantly larger | ~ experimental resolution |

This table presents theoretically predicted values for Parity-Violating Vibrational Frequency Shifts (PVS) in selected halogenated methanes. The data highlights the enhanced effect in molecules containing heavier halogens like iodine and astatine. Data sourced from rsc.orgtandfonline.com.

Accurately predicting the minuscule PVE and PVS requires sophisticated theoretical models that account for both relativistic effects and electron correlation. d-nb.infoaps.org The high nuclear charge of heavy atoms necessitates a relativistic treatment of the electronic structure. aps.org

Two primary theoretical frameworks are employed:

Four-component Dirac-Hartree-Fock (DHF) and Dirac-Kohn-Sham (DKS) methods: These are fully relativistic approaches that explicitly treat the four-component nature of the electron's wavefunction as described by the Dirac equation. These methods provide the most rigorous treatment of relativistic effects. aps.orgmdpi.com

Two-component methods (e.g., Zeroth-Order Regular Approximation - ZORA): These methods offer a computationally less expensive alternative to four-component calculations by transforming the Dirac equation into a two-component form. tandfonline.com These approaches have been shown to provide results in good agreement with fully relativistic calculations for many systems. tandfonline.com

These relativistic methods are often combined with high-level quantum chemistry techniques like Density Functional Theory (DFT) or Coupled Cluster (CC) theory to accurately capture the effects of electron correlation, which are also crucial for reliable predictions of PVE and PVS. tandfonline.comacs.orgresearchgate.net

Identification of Optimal Vibrational Modes for Parity Violation Measurements

The choice of the vibrational mode is critical for a successful parity violation experiment. The ideal mode should have a large predicted PVS and be experimentally accessible. For chlorofluoroiodomethane, theoretical studies have identified the C-F stretching mode as a particularly promising candidate. rsc.orgtandfonline.com

The reasons for this selection include:

Large Predicted PVS: Calculations indicate a relatively large PVS for this mode, on the order of tens of millihertz. rsc.org

High Infrared Absorption Intensity: The C-F stretch exhibits a strong absorption in the infrared spectrum, which is beneficial for achieving a good signal-to-noise ratio in spectroscopic measurements.

Favorable Spectroscopic Region: The fundamental transition of the C-F stretching mode in CHFClI is predicted to be around 1081.4 cm⁻¹, a region accessible by ultrastable CO₂ lasers, which are well-suited for high-resolution spectroscopy. rsc.org

Relatively Isolated Transition: A well-isolated spectral line is crucial to avoid interference from other nearby transitions, which could mask the tiny parity-violating frequency shift.

Recent research has also explored other types of vibrational modes, such as torsional modes in other molecules, which in some cases are predicted to have even larger PVS. dntb.gov.uaresearchgate.net However, for chlorofluoroiodomethane, the C-F stretch remains the primary focus of experimental efforts. rsc.org

Experimental Strategies for the Detection of Parity Violation Effects in Chiral Molecules

The experimental detection of molecular parity violation is one of the most significant challenges in modern physical chemistry. rsc.orgnih.gov The extremely small magnitude of the effect necessitates unprecedented levels of precision and control.

The primary challenge lies in the minuscule size of the expected PVS, which is typically on the order of 10⁻¹³ to 10⁻¹⁵ of the vibrational frequency itself. rsc.orgacs.org This requires a spectroscopic resolution that is many orders of magnitude better than that of conventional spectrometers.

Key experimental challenges include:

Frequency Resolution: Achieving the necessary frequency resolution to resolve a shift of a few tens of millihertz in a transition frequency of about 30 THz (for the C-F stretch) is a formidable task. anr.fr This requires highly stabilized laser sources and advanced spectroscopic techniques.

Systematic Errors: A major hurdle is the elimination of systematic errors that could mimic or obscure the true parity-violating signal. These can arise from a variety of sources, including stray electric and magnetic fields, laser frequency drifts, and imperfections in the experimental setup.

Sample Preparation: Experiments require enantiomerically pure samples of the chiral molecule to avoid cancellation of the effect. rsc.org The synthesis and separation of enantiomers of chlorofluoroiodomethane have been successfully achieved. rsc.org

Low Temperatures: To reduce Doppler broadening and simplify the rotational structure of the spectrum, the molecules are typically cooled to very low temperatures in a supersonic molecular beam. rsc.orgrsc.org

The required sensitivity for these experiments is at the level of parts-per-trillion or even lower. rsc.org To achieve this, researchers are developing sophisticated experimental setups, often employing techniques like two-photon Ramsey interferometry on a molecular beam, which can provide extremely high resolution and sensitivity. rsc.organr.fr The successful detection of parity violation in chlorofluoroiodomethane would be a landmark achievement, validating our understanding of the electroweak interaction at the molecular level and opening new avenues for probing fundamental physics. d-nb.infoanr.fr

Comparative Analysis with Other Candidate Chiral Systems for PV Detection

The search for molecular parity violation (PV) has led to the investigation of various chiral molecules, each with its own set of advantages and disadvantages. Chlorofluoroiodomethane (CHFClI) is a prominent candidate, but its suitability is best understood in comparison with other systems. rsc.orgrsc.org The primary criteria for a good candidate include a large predicted parity-violating energy difference (PVED), the presence of suitable vibrational transitions for high-resolution spectroscopy, and experimental feasibility, such as sufficient vapor pressure for molecular beam studies. rsc.organr.fr

Early experiments focused on molecules like bromochlorofluoromethane (B1195813) (CHFClBr), which established an upper limit for the relative vibrational energy difference between enantiomers but did not lead to a definitive detection. nih.govresearchgate.net Theoretical advancements have since highlighted that the magnitude of the PV effect scales with Z^5, where Z is the atomic number of the heaviest atom in the molecule. rsc.org This "Z-law" has shifted focus towards molecules containing heavier elements.

Chlorofluoroiodomethane is considered a favorable candidate because it contains a heavy iodine atom, is relatively simple, and has a high vapor pressure, making it suitable for supersonic beam spectroscopy. rsc.orgrsc.org Theoretical calculations predict that the PV-induced frequency difference in the C-F stretching mode of CHFClI could be up to 50 mHz, a significant increase over lighter analogues like CHFClBr. rsc.orgaps.org

However, even larger PV effects are predicted in other, more complex systems. Organometallic compounds containing very heavy elements like osmium or rhenium have been identified as particularly promising. rsc.orgacs.org For instance, calculations for certain organo-osmium and organo-rhenium complexes predict PV energy differences on the order of 1 Hz, which is one to two orders of magnitude greater than those predicted for halomethanes. acs.orgacs.org While these larger effects are enticing, these complex molecules can be difficult to synthesize and vaporize for gas-phase experiments. anr.fr

Another class of molecules under investigation includes those with multiple heavy atomic centers, which can lead to an enhancement of the PVED. researchgate.net For example, molecules like SeOClI have been proposed as promising candidates. arxiv.org Recent studies also explore enhancing the PVED by moving to electronically excited states, a phenomenon termed "cancellation breaking enhancement," which has been studied for molecules including CHFClI, CHFClBr, and CHFBrI. researchgate.netkyoto-u.ac.jparxiv.org

Below is a comparative analysis of selected candidate molecules for PV detection.

| Compound Name | Chemical Formula | Key Feature | Predicted PV Frequency Shift (Δν_PV) | Reference |

|---|---|---|---|---|

| Bromochlorofluoromethane | CHFClBr | Early candidate, established experimental limits. | ~12 mHz | aps.org |

| Methane (B114726), chlorofluoroiodo- | CHFClI | Contains heavy iodine atom; good experimental feasibility. | ~51 mHz | rsc.orgaps.org |

| Bromochlorofluoroiodomethane (B14750348) | CFClBrI | Contains two heavy halogens. | ~24 mHz | aps.org |

| Os(η⁵-C₅H₅)(CCl₂2)Cl(PH₃) | C₇H₈Cl₃OsP | Contains very heavy Osmium atom. | ~1 Hz (158 Hz for total ΔE_PNC) | acs.org |

| Ru(acac)₃ | C₁₅H₂₁O₆Ru | Heavy, stable, and can be brought into the gas phase. | Exceeds naive Z⁵ scaling prediction. | arxiv.org |

| Os(acac)₃ | C₁₅H₂₁O₆Os | Heavier analogue of Ru(acac)₃. | PV shifts up to 2 orders of magnitude larger than initial sensitivities. | acs.org |

Broader Implications of Molecular Parity Violation Detection

The successful experimental detection of parity violation in a chiral molecule like chlorofluoroiodomethane would be a landmark achievement in physical chemistry, with profound implications that extend into fundamental physics and the origins of life. nih.govrsc.org

Contributions to Fundamental Tests of the Standard Model of Particle Physics

The Standard Model of Particle Physics (SMPP) is the theoretical framework that describes the fundamental forces and particles of nature. rsc.org While enormously successful, it is known to be incomplete, and physicists are actively searching for new physics beyond the Standard Model. we-heraeus-stiftung.de The weak nuclear force, one of the four fundamental forces, is unique in that it violates parity symmetry. nih.gov This violation leads to a tiny energy difference between the two enantiomers of a chiral molecule. in2p3.fr

Observing this parity-violating energy difference (PVED) in molecules would provide a novel, low-energy test of the electroweak sector of the Standard Model. anr.frnih.gov While parity violation is well-established in high-energy particle and nuclear physics, its effects have never been directly observed at the molecular level. we-heraeus-stiftung.dearxiv.org A successful measurement would confirm the predictions of the Standard Model in a new domain and provide a stringent benchmark for the complex relativistic quantum chemistry calculations used to predict these effects. anr.frnih.gov

Furthermore, precision measurements in molecules have become a leading platform to search for fundamental symmetry violations. we-heraeus-stiftung.de Any significant deviation between the experimentally measured PVED and the value predicted by the Standard Model could be a sign of new physics. rsc.org For example, such experiments are sensitive to new potential sources of parity and time-reversal violation, and could be used to probe for new particles or interactions not currently accounted for in the Standard Model. arxiv.orgaps.org Thus, the study of parity violation in molecules like chlorofluoroiodomethane opens a new window into fundamental physics, complementing high-energy experiments at particle accelerators. rsc.org

Connection to the Origins of Biomolecular Homochirality on Earth

One of the most profound and enduring mysteries in science is the origin of homochirality in living organisms—the exclusive preference for one enantiomer over its mirror image in the key molecules of life. nih.govin2p3.fr For instance, proteins are built almost exclusively from L-amino acids, while the sugars in DNA and RNA are D-sugars. in2p3.fr In a prebiotic world, it is presumed that both left- and right-handed forms of these molecules existed in equal amounts. nih.gov

The fundamental asymmetry of the weak force provides a potential universal mechanism for breaking this initial symmetry. ethz.ch The parity-violating energy difference, though minuscule, means that one enantiomer is slightly more stable than its mirror image. nih.gov Theoretical calculations have shown that for the amino acids and sugars found in terrestrial life, it is indeed the naturally occurring enantiomer that is stabilized by the weak force. nih.gov

While the PVED is incredibly small (on the order of 10⁻¹¹ to 10⁻¹⁰ J mol⁻¹), various amplification mechanisms could have allowed this slight energetic preference to dictate the outcome over geological timescales, leading to the homochirality we observe today. nih.govrsc.org The detection and measurement of the PVED in a molecule like chlorofluoroiodomethane would provide the first experimental proof that this fundamental energetic asymmetry exists at the molecular level. kyoto-u.ac.jpin2p3.fr This would lend significant support to the hypothesis that the weak force played a crucial role in the origin of life's handedness, linking a property of fundamental particles to a defining characteristic of biology. rsc.orgin2p3.fr

Synthetic Pathways and Enantioseparation Methodologies for Methane, Chlorofluoroiodo

Chemical Synthesis of Methane (B114726), chlorofluoroiodo-

The synthesis of chlorofluoroiodomethane (CHFClI), a simple yet significant chiral molecule, presents considerable challenges due to the presence of four different halogen substituents on a single carbon atom. Its unique structure has made it a target for studies in fundamental stereochemistry and parity violation.

Overview of Synthetic Challenges for Tetra-substituted Methanes

The creation of tetra-substituted methanes, particularly those with four different substituents, is a formidable task in organic synthesis. scranton.eduresearchgate.net Key challenges include:

Steric Hindrance: The increasing size of the four substituents creates significant steric strain around the central carbon atom, making bond formation difficult. acs.org

Lack of General Methodologies: There are no broadly applicable, high-yield methods for the asymmetric synthesis of such compounds. scranton.eduresearchgate.net

Control of Stereochemistry: Achieving a specific enantiomer (a non-superimposable mirror image) requires precise control over the reaction, which is often difficult to achieve.

While methods like Friedel-Crafts reactions and transition metal cross-coupling have been employed for the synthesis of some tetra-substituted methanes, these are often limited by the nature of the substituents and reaction conditions. scranton.eduresearchgate.net For small, halogenated methanes, the challenges are compounded by the reactivity of the C-halogen bonds.

Established and Proposed Synthetic Routes for Methane, chlorofluoroiodo-

Despite being a subject of theoretical and spectroscopic interest, a definitive, high-yield synthesis of chlorofluoroiodomethane has remained elusive. wikipedia.orgstackexchange.com However, several routes have been established or proposed, primarily starting from precursors like halogenated acetic acids. rsc.orgnih.gov

One of the key approaches involves the decarboxylation of a suitable precursor, chlorofluoroiodoacetic acid (CFClICOOH). nih.govresearchgate.net This method has been successfully used to produce enantioenriched samples of chlorofluoroiodomethane. researchgate.netresearchgate.net

Established Synthetic Route:

A notable synthesis starts from chlorotrifluoroethylene (B8367) and proceeds through four steps to yield chlorofluoroiodoacetic acid. researchgate.net The diastereomeric salt of this acid with a chiral amine, such as (-)-strychnine, is then formed. researchgate.net Stereoselective decarboxylation of the resolved diastereomeric salt leads to the formation of enantioenriched (+)-chlorofluoroiodomethane. researchgate.netresearchgate.net In one reported instance, a diastereomeric excess (de) of 67% for the salt resulted in an enantiomeric excess (ee) of 63.3% for the final product. researchgate.net

| Starting Material | Key Intermediate | Chiral Resolving Agent | Final Product | Enantiomeric Excess (ee) |

| Chlorotrifluoroethylene | Chlorofluoroiodoacetic acid | (-)-Strychnine | (+)-Chlorofluoroiodomethane | 63.3% |

Table 1: Established Synthetic Route for Enantioenriched Chlorofluoroiodomethane. researchgate.net

Another proposed method involves halogen-exchange reactions. thieme-connect.de For instance, mercury(II) fluoride (B91410) has been shown to be an effective fluorinating agent in reactions with chlorodiiodomethane (B121519), theoretically yielding chlorofluoroiodomethane. thieme-connect.de However, the practical application and efficiency of this specific reaction for CHFClI synthesis are not extensively documented.

Resolution and Enrichment of Enantiomeric Methane, chlorofluoroiodo-

Due to the challenges in direct asymmetric synthesis, the separation of racemic mixtures (mixtures containing equal amounts of both enantiomers) is a critical step in obtaining pure enantiomers of chlorofluoroiodomethane.

Preparative Enantioseparation Techniques (e.g., Crystallization)

Preparative techniques aim to separate larger quantities of enantiomers. For chlorofluoroiodomethane, a classical resolution method involving the crystallization of diastereomeric salts has proven effective. researchgate.netwikipedia.org

As mentioned in the synthetic route, the racemic chlorofluoroiodoacetic acid is reacted with a chiral base (a resolving agent) to form a pair of diastereomeric salts. researchgate.net These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once a diastereomer is isolated, the chiral resolving agent is removed to yield the desired enantiomer of the acid, which can then be decarboxylated to give the corresponding enantiomer of chlorofluoroiodomethane. researchgate.net

While effective, this method can be laborious and depends on finding a suitable resolving agent and crystallization conditions. wikipedia.org

Analytical and Semi-preparative Chromatographic Resolution Methods

Chromatographic techniques are powerful tools for both the analysis and separation of enantiomers. researchgate.netnih.gov For chlorofluoroiodomethane, gas chromatography (GC) has been a particularly useful method. researchgate.net

Gas Chromatography (GC):

The enantiomers of chlorofluoroiodomethane can be separated and their enantiomeric excess determined using a chiral stationary phase (CSP) in a gas chromatograph. researchgate.netresearchgate.net Modified cyclodextrins are commonly used as CSPs for this purpose. uni-tuebingen.deresearchgate.net The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation. researchgate.net This analytical method was crucial in determining the 63.3% enantiomeric excess of the (+)-chlorofluoroiodomethane sample prepared via diastereomeric salt crystallization. researchgate.net

Other Potential Techniques:

While not explicitly detailed for chlorofluoroiodomethane in the provided context, other chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are widely used for chiral separations and could potentially be applied. mdpi.comacs.org These methods also rely on chiral stationary phases to achieve separation. mdpi.comacs.org Additionally, techniques like molecular recognition using chiral hosts, such as cryptophanes, have been used to analyze partially resolved enantiomers of chlorofluoroiodomethane. nih.govrsc.org

| Technique | Chiral Selector/Stationary Phase | Purpose |

| Gas Chromatography (GC) | Modified cyclodextrin | Analytical determination of enantiomeric excess |

| Crystallization | Chiral amines (e.g., strychnine) | Preparative resolution of diastereomeric salts |

| Molecular Recognition | Cryptophanes | Analysis of partially resolved enantiomers |

Table 2: Techniques for the Resolution and Analysis of Chlorofluoroiodomethane Enantiomers. researchgate.netuni-tuebingen.denih.govrsc.org

Advanced Research Avenues and Future Prospects for Methane, Chlorofluoroiodo

Environmental Chemical Pathways and Abiotic Transformations

Understanding the environmental fate of halogenated compounds is critical. For chlorofluoroiodomethane, research focuses on its behavior and persistence in the atmosphere, driven by its chemical structure.

When released into the environment, volatile halogenated hydrocarbons like chlorofluoroiodomethane tend to partition predominantly into the atmosphere. nih.gov The atmospheric degradation of such compounds is primarily initiated by reaction with hydroxyl (OH) radicals or by photolysis (decomposition by sunlight). noaa.gov For haloalkanes containing hydrogen, the reaction with OH radicals is often the rate-limiting step in their atmospheric breakdown. noaa.govdtic.mil

However, the presence of iodine in chlorofluoroiodomethane introduces a significantly weaker C-I bond compared to C-H, C-Cl, or C-F bonds. Homolytic cleavage of carbon-to-halogen bonds is a common decomposition pathway, with the bond strength decreasing down the group (F > Cl > Br > I). dtic.mil Consequently, the atmospheric lifetime of chlorofluoroiodomethane is expected to be very short, dominated by photolysis that breaks the C-I bond, a process that can occur within days. noaa.gov This rapid degradation pathway distinguishes it from more persistent chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). nih.gov The degradation products in the troposphere would include toxic species such as hydrogen chloride (HCl), formyl chloride (HCOCl), and iodine radicals. nih.govvulcanchem.com

The study of decomposition pathways is essential for understanding the stability and reactivity of chlorofluoroiodomethane.

Photochemical Decomposition : The primary photochemical event for chlorofluoroiodomethane is the cleavage of the carbon-iodine bond upon exposure to UV radiation. vulcanchem.com The C-I bond dissociation energy is significantly lower than other carbon-halogen bonds, making it the most likely point of rupture. vulcanchem.com This process generates a chlorofluorometyl radical (•CHFCl) and an iodine radical (•I), which can then participate in further atmospheric reactions. Research into the photocatalytic decomposition of related halocarbons, such as the ruthenium-catalyzed photodecomposition of chloroform, provides a model for how transition metals could influence the breakdown of chlorofluoroiodomethane, potentially forming organometallic intermediates. nih.gov

Thermochemical Decomposition : Studies on the thermal decomposition of chlorofluoromethanes indicate that these compounds break down at high temperatures. rsc.org For chlorofluoroiodomethane, the thermal stability is expected to be considerably lower than its non-iodinated counterparts due to the labile C-I bond. vulcanchem.com Common pathways for thermal decomposition include the homolytic cleavage of the weakest carbon-halogen bond and the potential loss of a molecular dihalide. dtic.mil

Exploration of Novel Reaction Mechanisms and Catalysis

Research into the reaction mechanisms of chlorofluoroiodomethane is largely driven by its unique chirality and the reactivity of its halogen substituents.

Halogen-exchange reactions are the most common method for the synthesis of chlorofluoroiodomethane. thieme-connect.de For example, reacting chlorodiiodomethane (B121519) with a fluorinating agent like mercury(II) fluoride (B91410) can yield the target molecule. thieme-connect.de Future research could focus on developing more efficient and stereoselective synthetic routes.

The exploration of novel catalytic systems is a promising avenue. While catalysis is often studied in the context of methane (B114726) combustion using palladium-based catalysts or in biological systems with P450 enzymes, these are less directly applicable to the specific chemistry of chlorofluoroiodomethane. rsc.orgresearchgate.net More relevant is the potential use of chiral catalysts to control the stereochemistry of reactions involving this molecule. For instance, advances in enantioselective bromocyclization using chiral anion phase-transfer catalysts to install bromodifluoromethyl groups could be adapted for reactions with chlorofluoroiodomethane, enabling asymmetric synthesis. vulcanchem.com Furthermore, the photolytically generated •CHFCl radical from chlorofluoroiodomethane could be used as a building block in subsequent radical cross-coupling reactions. vulcanchem.com

Theoretical Exploration of Exotic Molecular Properties and Interactions

Chlorofluoroiodomethane is a focal point for theoretical chemistry due to its status as a simple, stable chiral molecule, making it an ideal candidate for studying fundamental physical phenomena. thieme-connect.denih.govnih.gov

A primary area of investigation is the search for molecular parity violation (PV), an effect resulting from the weak nuclear force. nih.gov Parity violation should lead to a tiny energy difference between the two enantiomers (R and S forms) of a chiral molecule. nih.govnih.gov While this energy difference is exceedingly small, it can manifest as a minute difference in the vibrational frequencies of the enantiomers. tandfonline.com

Theoretical studies, employing methods like density functional theory (DFT), have been used to calculate these predicted frequency shifts. tandfonline.comnih.gov For the C-F stretching vibration in chlorofluoroiodomethane, the relative splitting (Δν/ν) is predicted to be more pronounced than in the historically studied bromochlorofluoromethane (B1195813), renewing interest in its potential for experimental detection. nih.govtandfonline.com These computational explorations are crucial for guiding high-resolution spectroscopic experiments aimed at the first definitive observation of parity violation in a molecular system. nih.govnih.gov

| Property | Value / Observation | Significance / Method | Source |

|---|---|---|---|

| Parity Violation (PV) Candidate | Considered a more favorable molecule for PV measurements than CHBrClF. | Calculated PV effects are larger, and its high vapor pressure is suitable for supersonic beam spectroscopy. | nih.govtandfonline.com |

| Absolute Configuration | Determined as S-(+) and R-(-). | Ascertained by gas-phase vibrational circular dichroism (VCD) and theoretical calculations (B3LYP/DGDZVP). | nih.govdigitallibrary.co.in |

| Calculated PV Frequency Splitting (C-F stretch) | Δν/ν is predicted to be larger than in CHBrClF. | Two-component density functional theory calculations. | tandfonline.com |

| Enantiomeric Resolution | Partially resolved enantiomers have been prepared (e.g., 63.3% ee for (+)-CHFClI). | Analysis via molecular recognition using chiral cryptophane hosts. | nih.gov |

| Spectroscopic Constants | Accurately determined by microwave and millimeter-wave spectroscopy. | Essential for selecting appropriate absorption bands for high-resolution laser experiments. | nih.gov |

Interdisciplinary Research at the Interface of Chemistry, Physics, and Astrobiology

The study of chlorofluoroiodomethane exemplifies the convergence of multiple scientific disciplines.

Chemistry and Physics : The quest to measure parity violation in chlorofluoroiodomethane is a collaborative effort between chemists and physicists. nih.gov Chemists work on the synthesis and enantiomeric separation of the molecule, while physicists develop the ultra-high-resolution spectroscopy and experimental setups (like supersonic molecular beams) needed to detect the minuscule energy differences predicted by electroweak theory. nih.govnih.gov Success in this area would not only be a landmark achievement in spectroscopy but also provide new insights into the fundamental electroweak interaction. nih.gov

Astrobiology : The fundamental nature of chirality connects this research to astrobiology. Life on Earth exhibits a distinct homochirality (e.g., using exclusively L-amino acids and D-sugars). nih.gov The reason for this preference is a major unanswered question. One hypothesis suggests that the tiny energy difference between enantiomers caused by parity violation, amplified over evolutionary timescales, could have biased the selection of one form over the other. Detecting parity violation in a molecule like chlorofluoroiodomethane would lend support to the idea that a fundamental asymmetry in physics can influence molecular evolution. Consequently, the spectroscopic detection of homochirality on other planets could be considered strong evidence for the existence of extraterrestrial life. nih.gov

Q & A

Q. What are the established methods for synthesizing Methane, chlorofluoroiodo- in laboratory settings?

Synthesis involves halogen exchange reactions using chlorinated methanes (e.g., chloroform, HCCl₃) and hydrohalic acids (HF, HI) catalyzed by SbF₃ or SbF₅. For example:

Purity validation requires gas chromatography-mass spectrometry (GC-MS) with flame ionization detection, as per NIOSH protocols for halogenated methanes .

Q. Which analytical techniques are recommended for quantifying Methane, chlorofluoroiodo- in environmental samples?

Q. What thermodynamic parameters are critical for modeling its environmental behavior?

Key parameters from NIST include: